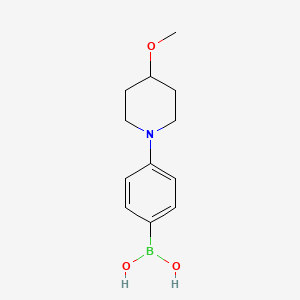
4-(4-Methoxypiperidin-1-yl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Methoxypiperidin-1-yl)phenylboronic acid” is a chemical compound with the CAS Number: 1228182-84-0 . It has a molecular weight of 235.09 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.09 . It is typically stored in a refrigerated environment .科学的研究の応用
Supramolecular Assemblies
4-(4-Methoxypiperidin-1-yl)phenylboronic acid plays a role in the formation of supramolecular assemblies. Research by Pedireddi and Seethalekshmi (2004) highlights its use in constructing supramolecular structures through hydrogen bonding interactions, which could have implications for materials science and nanotechnology applications (Pedireddi & Seethalekshmi, 2004).
Oligoribonucleotide Synthesis
The compound finds application in the synthesis of oligoribonucleotides, as noted by Reese, Serafinowska, and Zappia (1986). They demonstrated its use as a protective group in the synthesis process, suggesting its utility in the field of synthetic biology and genetic engineering (Reese, Serafinowska, & Zappia, 1986).
Molecular Recognition and Chemosensing
Zhu et al. (2006) conducted a detailed study on the N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate systems, highlighting the relevance of such interactions in molecular recognition and chemosensing. This research points to potential applications in developing sensors for detecting biologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Catalytic Processes
The compound is also involved in catalytic processes, as demonstrated by Hayashi, Takahashi, Takaya, and Ogasawara (2002), who established its role in the catalytic cycle of asymmetric 1,4-addition reactions. This has implications for asymmetric synthesis, a crucial aspect of pharmaceutical chemistry (Hayashi, Takahashi, Takaya, & Ogasawara, 2002).
Safety and Hazards
特性
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAIUVIJYKGVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

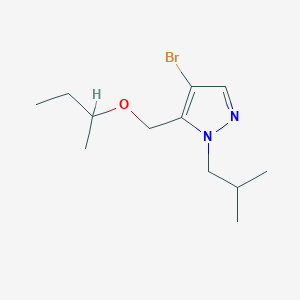
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)
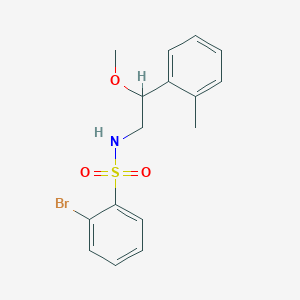
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
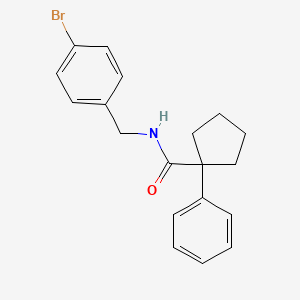
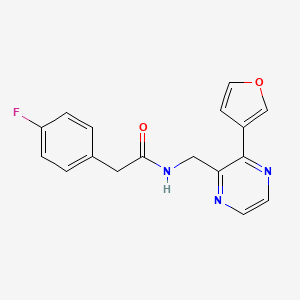
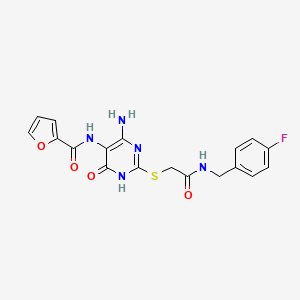

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)
![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)
![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)
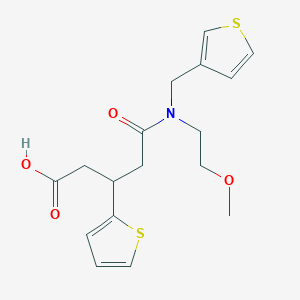
![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)